Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate
Description
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position and a 2,2-dimethoxyethyl substituent at the 4-position of the piperidine ring. For example, describes a related compound, 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide, synthesized during the preparation of praziquantel, highlighting the utility of dimethoxyethyl groups in cyclization reactions .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-20-16(21-2)12-14-8-10-18(11-9-14)17(19)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
InChI Key |
OIMSAYPOEBXYTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2,2-dimethoxyethanol. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can bind to enzyme active sites or receptor proteins, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate, differing primarily in substituents at the 4-position of the piperidine ring. These variations influence physicochemical properties, reactivity, and applications.
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate and Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate
- Structure : Pyridylmethyl substituents at the 4-position.
- Synthesis : Synthesized via cross-electrophile coupling of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with bromopyridines (63% and 61% yields) .
- Properties :
- Applications : Likely intermediates for bioactive molecules targeting nicotinic or allosteric receptors.
Benzyl 4-(4-((tert-Butyldimethylsilyl)oxy)-2-methylenebutyl)piperidine-1-carboxylate
- Structure : A silyl-protected hydroxybutenyl chain at the 4-position.
- Synthesis : Produced via cross-coupling (65% yield) with a brominated silyl ether precursor .
- Properties :
- Physical State : Clear oil.
- Reactivity : The tert-butyldimethylsilyl (TBS) group enhances stability during synthesis but requires deprotection for downstream reactions.
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Structure : Ethoxy-oxoethylidene substituent (C=CH-COOEt) at the 4-position.
- Properties: Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄) . Applications: Used as a Michael acceptor or electrophile in conjugate additions due to the α,β-unsaturated ester .
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Structure: Ethoxy-oxopropanoyl group (CH₂-CO-COOEt) at the 4-position.
- Applications: A protected amino acid derivative for synthesizing bioactive compounds .
- Safety : Requires standard chemical handling precautions to avoid skin/eye contact .
Comparative Analysis Table
Key Research Findings and Trends
Dimethoxyethyl and silyl groups () improve solubility and stability during synthetic steps.
Yield Variability : Cross-coupling reactions with brominated precursors typically yield 60–65%, influenced by steric and electronic factors .
Safety Profiles: Compounds with aminopiperidine cores (e.g., Benzyl 4-aminopiperidine-1-carboxylate) may pose unexplored toxicological risks, whereas ester derivatives (e.g., ethoxy-oxoethylidenes) are generally safer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
